molecular formula C11H11NO2 B116421 2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile CAS No. 35198-42-6

2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile

Cat. No. B116421
CAS RN: 35198-42-6
M. Wt: 189.21 g/mol
InChI Key: WDGZJFDDPCUVPF-UHFFFAOYSA-N
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Description

“2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H11NO2 . It has a molecular weight of 189.21 g/mol . This compound is also known by other names such as “4-(2-Oxiranylmethoxy)benzeneacetonitrile” and “[4-(oxiran-2-ylmethoxy)phenyl]acetonitrile” among others .


Physical And Chemical Properties Analysis

This compound has a number of computed properties. For example, it has a XLogP3-AA value of 1.2, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a topological polar surface area of 45.6 Ų .

Scientific Research Applications

Antimicrobial Applications in Plastics

2-[4-(Oxiran-2-ylmethoxy)phenyl]acetonitrile has been used in the synthesis of new biocidal compounds for the plastic industry. These compounds exhibit antimicrobial properties when added to plastics such as LDPE, HDPE, and polystyrene, effectively inhibiting bacterial growth like E. coli and S. epidermidis (Zaiton et al., 2018).

Crystallography and Structural Analysis

The compound has been studied through crystallography, offering insights into its crystalline structure and properties. This kind of analysis is crucial for understanding the material characteristics and potential applications in various fields (Obreza & Perdih, 2012).

Synthesis of α-Hydroxy Acids and Derivatives

This compound reacts with various chemicals to produce α-hydroxy acids and their derivatives. These reactions and their products have significant implications in organic synthesis and pharmaceutical development (Florac et al., 1991; Florac et al., 1992).

Temperature and Isotope Effects in Chemical Reactions

The compound's interaction in chemical reactions, like with phenylcarbene, has been studied to understand the effects of temperature and isotopes on these reactions. This research is important for refining synthetic processes in chemistry (Tomioka et al., 1984).

Synthesis of New Heterocycles

This compound is a key intermediate in synthesizing new heterocycles. These compounds have potential applications in developing novel pharmaceuticals and other biologically active substances (El‐Mekabaty, 2015).

Synthesis and Antioxidant Activity

The compound has been used in synthesizing chromeno-carbamodithioate derivatives, which demonstrate significant antioxidant activity. This research is crucial for developing new antioxidant agents in pharmaceuticals and nutraceuticals (Bandari et al., 2017).

Enantioselective Synthesis

It has been utilized in the enantioselective synthesis of β-blockers, a crucial process in producing chirally pure pharmaceuticals, highlighting its significance in medicinal chemistry (Kawthekar & Kim, 2008).

Development of Liquid Crystalline Epoxies

Research has explored the synthesis of liquid crystalline epoxies using this compound, leading to materials with unique properties like high thermal conductivity, which is valuable in materials science and engineering (Chen et al., 2019).

properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGZJFDDPCUVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276079
Record name 4-(2-Oxiranylmethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35198-42-6
Record name 4-(2-Oxiranylmethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35198-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Oxiranylmethoxy)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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